Ethanethiol, 2-undecylamino-, hydrogen sulfate (ester)
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Overview
Description
Ethanethiol, 2-undecylamino-, hydrogen sulfate (ester) is an organosulfur compound. It is characterized by the presence of a thiol group (–SH) attached to an ethyl group, which is further connected to an undecylamino group and a hydrogen sulfate ester. This compound is known for its distinct sulfurous odor and is used in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethanethiol, 2-undecylamino-, hydrogen sulfate (ester) can be synthesized through a multi-step process. One common method involves the reaction of ethanethiol with an alkyl halide to form an intermediate, which is then reacted with an amine to introduce the undecylamino group. The final step involves the esterification of the thiol group with hydrogen sulfate .
Industrial Production Methods
In industrial settings, the production of ethanethiol, 2-undecylamino-, hydrogen sulfate (ester) typically involves the use of catalysts to enhance reaction efficiency. The process may include the use of acidic solid catalysts, such as alumina, to facilitate the reaction between ethanethiol and hydrogen sulfide .
Chemical Reactions Analysis
Types of Reactions
Ethanethiol, 2-undecylamino-, hydrogen sulfate (ester) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids or disulfides.
Reduction: The compound can be reduced to form simpler thiols.
Substitution: It can undergo nucleophilic substitution reactions, where the thiol group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H₂O₂), ferric oxide.
Reducing Agents: Lithium aluminum hydride (LiAlH₄).
Nucleophiles: Halides, amines.
Major Products Formed
Oxidation: Sulfonic acids, disulfides.
Reduction: Simpler thiols.
Substitution: Various substituted thiols.
Scientific Research Applications
Ethanethiol, 2-undecylamino-, hydrogen sulfate (ester) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other sulfur-containing compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a model compound for drug development.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of ethanethiol, 2-undecylamino-, hydrogen sulfate (ester) involves its interaction with molecular targets through its thiol group. The thiol group can form covalent bonds with proteins and enzymes, affecting their function. Additionally, the compound can participate in redox reactions, influencing cellular oxidative stress pathways .
Comparison with Similar Compounds
Similar Compounds
- Ethanethiol, 2-isopropylamino-, hydrogen sulfate (ester)
- Ethanethiol, 2-(1-adamantyl)amino-, hydrogen sulfate
- Methanethiol
- Butanethiol
Uniqueness
Ethanethiol, 2-undecylamino-, hydrogen sulfate (ester) is unique due to its specific structure, which includes an undecylamino group. This structural feature imparts distinct chemical properties and reactivity compared to other similar compounds. Its longer alkyl chain can influence its solubility, reactivity, and interactions with other molecules .
Properties
CAS No. |
929-39-5 |
---|---|
Molecular Formula |
C13H29NO3S2 |
Molecular Weight |
311.5 g/mol |
IUPAC Name |
1-(2-sulfosulfanylethylamino)undecane |
InChI |
InChI=1S/C13H29NO3S2/c1-2-3-4-5-6-7-8-9-10-11-14-12-13-18-19(15,16)17/h14H,2-13H2,1H3,(H,15,16,17) |
InChI Key |
AUEJBFDAJLTUHB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCNCCSS(=O)(=O)O |
Origin of Product |
United States |
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